8-Chloro-6-methoxyquinoline

Overview

Description

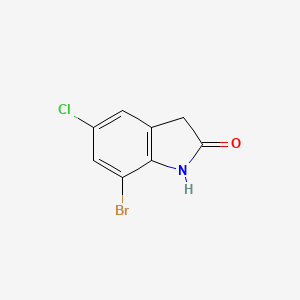

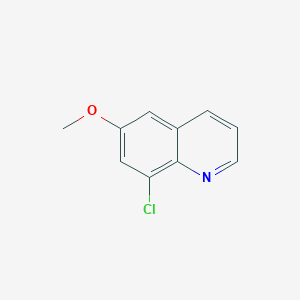

8-Chloro-6-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is also known by its IUPAC name, 8-chloro-6-methoxyquinoline .

Synthesis Analysis

The synthesis of 8-Chloro-6-methoxyquinoline involves the reaction of 8-chloro-6-hydroxyquinoline with iodomethane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is stirred at room temperature overnight, and the product is extracted with dichloromethane (CH2Cl2) after the addition of water .

Molecular Structure Analysis

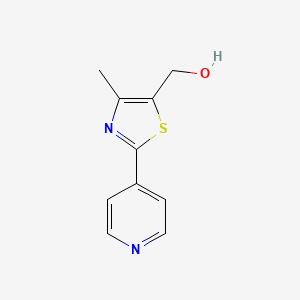

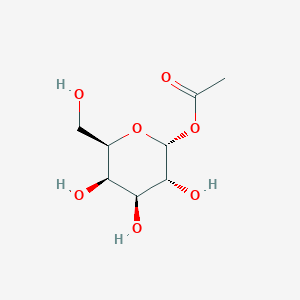

The molecular structure of 8-Chloro-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a double-ring structure and is an essential segment of both natural and synthetic compounds .

Physical And Chemical Properties Analysis

8-Chloro-6-methoxyquinoline has a melting point of 58-60 °C . It is very slightly soluble in water (0.25 g/L at 25 ºC) . The compound has a density of 1.267±0.06 g/cm3 .

Scientific Research Applications

8-Hydroxyquinoline

- Scientific Field : Medicinal Chemistry

- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

- Methods of Application : The review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .

- Results or Outcomes : Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

8-Amino-6-Methoxyquinoline

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives .

- Methods of Application : A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert -butyltetrazole moieties differ in chain length, basicity and substitution .

- Results or Outcomes : The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .

2-Chloroquinoline-3-carbaldehyde

- Scientific Field : Organic Chemistry

- Application Summary : This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 .

- Methods of Application : It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Results or Outcomes : The biological evaluation and the synthetic applications of the target compounds were illustrated .

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids

- Scientific Field : Medicinal Chemistry

- Application Summary : The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives . It was linked to a tetrazole ring via different linkers .

- Methods of Application : A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert -butyltetrazole moieties differ in chain length, basicity and substitution .

- Results or Outcomes : The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .

Safety And Hazards

The safety information for 8-Chloro-6-methoxyquinoline indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

8-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLOGWJGGBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609425 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-methoxyquinoline | |

CAS RN |

796851-15-5 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)